molecular formula C7H2BrClFN B1524099 3-Bromo-5-chloro-2-fluorobenzonitrile CAS No. 1160574-15-1

3-Bromo-5-chloro-2-fluorobenzonitrile

Cat. No.: B1524099
CAS No.: 1160574-15-1
M. Wt: 234.45 g/mol
InChI Key: RELFACQQRCJQOV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzonitrile (CAS 1160574-15-1) is a versatile halogenated benzonitrile derivative of high interest in scientific research and development. This compound serves as a valuable multifunctional building block and synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its molecular formula is C 7 H 2 BrClFN, with a molecular weight of approximately 234.5 Da . The structure of this compound features a benzonitrile core strategically substituted with bromo, chloro, and fluoro halogens. This specific arrangement makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, where the bromo and chloro groups can be selectively functionalized . The presence of multiple halogens also allows for sequential derivatization, enabling the construction of complex molecular architectures. Researchers value it for developing potential pharmaceutical candidates, including kinase inhibitors, and for creating novel organic materials . Key physicochemical parameters include a calculated LogP of 3.34, indicating favorable lipophilicity, and a polar surface area of 24 Ų . The molecule is planar with zero rotatable bonds and an aromatic ring, which can be critical for interactions in biological systems or material assemblies . Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFACQQRCJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287286
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-15-1
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-Bromo-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 3-Bromo-5-chloro-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution and coupling reactions .

2. Medicinal Chemistry:

  • Radiotracers for PET Imaging: The compound is utilized in designing radiotracers for positron emission tomography (PET) imaging. These radiotracers help visualize biological processes in vivo by binding to specific molecular targets, such as receptors or enzymes, facilitating the study of disease mechanisms .

3. Material Science:

  • Dyes and Pigments Production: It acts as an intermediate in the production of specialty chemicals, including dyes and pigments, where its halogen substituents can enhance the properties of the final products .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This method showcased the compound's effectiveness as a coupling partner, leading to high yields of the desired products under optimized conditions.

Case Study 2: Development of PET Imaging Agents

Research involving the modification of this compound for PET imaging applications highlighted its potential in developing new radiotracers targeting specific biological pathways. The study provided insights into the binding affinity and selectivity of modified derivatives, contributing to advancements in non-invasive imaging techniques.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzonitrile depends on its specific application. In the context of PET imaging, the compound acts as a radiotracer by binding to specific molecular targets, such as receptors or enzymes, allowing for the visualization of biological processes in vivo . The presence of halogen atoms enhances its binding affinity and selectivity towards these targets, facilitating accurate imaging and diagnosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Benzonitriles

The table below compares 3-Bromo-5-chloro-2-fluorobenzonitrile with positional isomers and related halogenated benzonitriles:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound C₇H₂BrClF₃N Br (3), Cl (5), F (2) 272.36 High reactivity in SNAr reactions; potential kinase inhibitor intermediate
3-Bromo-5-chlorobenzonitrile C₇H₃BrClN Br (3), Cl (5) 231.47 Lacks fluorine; reduced electron-withdrawing effects; used in cross-coupling reactions
3-Bromo-2-fluorobenzonitrile C₇H₃BrFN Br (3), F (2) 200.01 Simpler structure; lower molecular weight; common in OLED material synthesis
4-Bromobenzonitrile C₇H₄BrN Br (4) 182.02 Para-substitution alters electronic distribution; used in liquid crystals
5-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N Br (5), F (2,3) 232.00 Higher fluorine content increases lipophilicity; explored in PET imaging agents

Key Observations :

  • Electronic Effects : The trifunctional halogenation (Br, Cl, F) in the target compound enhances its electron-deficient character compared to dihalogenated analogs, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Functionalized Derivatives and Heterocyclic Analogs

Methoxy and Trifluoromethyl Derivatives
  • 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 2168326-54-1, C₈H₂BrClF₄O): The trifluoromethyl and acyl chloride groups shift applications toward fluorinated polymer precursors .
Pyridine and Indole Derivatives
  • 3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile (DrugBank DB08446): A complex derivative with a pyrazolo-pyridazine moiety, highlighting the target compound’s role as a building block in kinase inhibitors .

Pharmacokinetic and Toxicity Profiles

  • Toxicity : Multiple halogens may increase hepatotoxicity risks, as seen in related bromo-chloro aromatics .

Biological Activity

3-Bromo-5-chloro-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

This compound (CAS No. 179897-89-3) has the molecular formula C₇H₃BrClF and a molecular weight of 227.45 g/mol. The presence of multiple halogen substituents on the benzene ring significantly influences its reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₃BrClF
Molecular Weight227.45 g/mol
Halogen SubstituentsBr, Cl, F
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing bromine and chlorine sources in the presence of a suitable catalyst.
  • Nucleophilic Aromatic Substitution : Reacting with nucleophiles to introduce functional groups at specific positions on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that this compound exhibited significant antiproliferative activity against human leukemia cell lines (HL-60 and U937). The IC50 values ranged from 1.0 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics.

The biological activity is attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
"Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells" .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Bioavailability : High oral bioavailability with efficient absorption across biological membranes.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, showing inhibition potential for CYP1A2.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits promising biological activity, safety profiles must be evaluated through comprehensive studies:

  • Acute Toxicity : LD50 values need to be determined through animal studies.
  • Chronic Exposure : Long-term exposure studies are necessary to assess potential carcinogenic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-chloro-2-fluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation of benzonitrile derivatives. One approach involves sequential bromination and fluorination of a pre-functionalized benzene ring. For example, reacting 3-bromo-5-chloro-2-fluorobenzyl alcohol with thionyl chloride (SOCl₂) followed by a base-mediated nitrile formation step achieves moderate yields (~50-60%) .
  • Key Variables : Temperature (80-120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., CuBr for bromination) significantly impact regioselectivity.

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

  • Analytical Strategy :

  • NMR : Compare 19F^{19}\text{F} NMR shifts; fluorine at position 2 produces a distinct deshielded peak (~-110 ppm) compared to meta-substituted analogs .
  • Mass Spectrometry : Exact mass (MW = 234.45 g/mol) and isotopic patterns (Br/Cl) confirm molecular identity .
  • IR Spectroscopy : The nitrile group’s C≡N stretch (~2230 cm⁻¹) is critical for differentiation .

Q. What purification methods are most effective for isolating high-purity this compound?

  • Protocol : Use silica gel chromatography with a hexane/ethyl acetate gradient (8:2 ratio) to resolve halogenated byproducts. Recrystallization in ethanol at low temperatures (-20°C) further enhances purity (>98%) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Computational Workflow :

  • Geometry Optimization : DFT (B3LYP/6-31G*) calculations reveal electron-withdrawing effects of the nitrile and halogens, lowering LUMO energy (-1.8 eV) and favoring Suzuki-Miyaura couplings .
  • Transition State Analysis : Bromine at position 3 sterically hinders Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos) for efficient catalysis .

Q. What experimental strategies resolve contradictions between observed and predicted spectral data for this compound?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts (predicted vs. experimental) arise from solvent effects. Use deuterated DMSO for simulations to align with empirical data (±2 ppm tolerance) .
  • Validation : Cross-reference with X-ray crystallography (if crystalline) or high-resolution MS to confirm structural assignments .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for studying its bioactivity?

  • Biological Screening :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values >10 μM suggest low inhibition risk .
  • Cytotoxicity : MTT assays on HEK-293 cells reveal EC₅₀ >100 μM, indicating limited acute toxicity .
    • Ethical Compliance : Adhere to in vitro protocols only; no in vivo testing is permitted under current guidelines .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

  • Scale-Up Issues :

  • Exothermic Halogenation : Use flow chemistry to control temperature and prevent runaway reactions.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. KF for fluorination) and employ inline IR monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-chloro-2-fluorobenzonitrile
Reactant of Route 2
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3-Bromo-5-chloro-2-fluorobenzonitrile

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